Physicochemical Differentiation: LogP Comparison Between 4-Trifluoromethoxybenzyl Piperazine-1-Carboxylate and Its Primary Benzylpiperazine Analog
4-Trifluoromethoxybenzyl piperazine-1-carboxylate exhibits a computed logP value of approximately 2.46, which is 0.20 units higher than that of its direct structural analog, 1-[4-(trifluoromethoxy)benzyl]piperazine (CAS 340759-27-5), which has a reported logP of 2.26 [1]. This difference, while seemingly modest, corresponds to a measurable increase in lipophilicity that influences membrane permeability and pharmacokinetic behavior [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | logP ≈ 2.46 |
| Comparator Or Baseline | 1-[4-(Trifluoromethoxy)benzyl]piperazine: logP = 2.26 |
| Quantified Difference | ΔlogP = +0.20 |
| Conditions | Computed logP values based on molecular structure (Molbase/ChemSrc databases) |
Why This Matters
The increased logP of 4-trifluoromethoxybenzyl piperazine-1-carboxylate directly impacts its suitability for applications requiring enhanced passive membrane diffusion, such as blood-brain barrier penetration in CNS-targeted drug discovery programs.
- [1] Molbase. (n.d.). 1-[4-(Trifluoromethoxy)benzyl]piperazine - Physical and Chemical Properties. Molbase. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. DOI: 10.1517/17460441003605098. View Source
